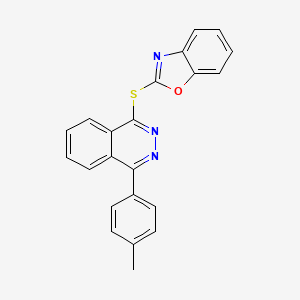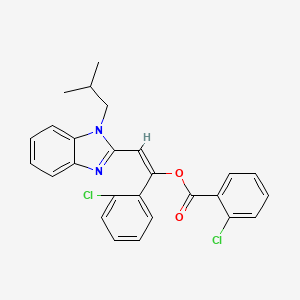
1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine, also known as ML133, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies.
作用机制
1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine exerts its effects by binding to the extracellular domain of the TASK-1 and TASK-3 channels, thereby blocking the flow of potassium ions through the channels. This results in membrane depolarization and an increase in intracellular calcium levels, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is a hallmark of pulmonary hypertension. It has also been shown to reduce the severity of atrial fibrillation in animal models.
实验室实验的优点和局限性
One of the main advantages of 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine is its specificity for the TASK-1 and TASK-3 channels, which reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine. One area of interest is the development of more potent analogs of this compound that could be used for the treatment of diseases such as hypertension and atrial fibrillation. Another area of interest is the investigation of the effects of this compound on other ion channels and signaling pathways, which could lead to the identification of new therapeutic targets. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential treatment strategy.
合成方法
The synthesis of 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine involves a multi-step process that requires several reagents and intermediate compounds. The first step involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This is followed by the reaction of 2-chlorobenzoic acid with 2-aminophenol to form 2-(2-hydroxyphenyl)benzoic acid.
The next step involves the reaction of 2-(2-hydroxyphenyl)benzoic acid with 4-methylphenylboronic acid in the presence of a palladium catalyst to form 4-(4-methylphenyl)phthalic acid. Finally, the reaction of 4-(4-methylphenyl)phthalic acid with 2-mercaptobenzoxazole in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) results in the formation of this compound.
科学研究应用
1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine has been the subject of numerous studies due to its potential therapeutic applications. It has been shown to have potent inhibitory effects on the TASK-1 and TASK-3 potassium channels, which are involved in regulating the resting membrane potential of cells. This makes this compound a promising candidate for the treatment of various diseases, including hypertension, pulmonary hypertension, and atrial fibrillation.
属性
IUPAC Name |
2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(25-24-20)27-22-23-18-8-4-5-9-19(18)26-22/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYLZJFZGPCWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-7-(2,3,4-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413020.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-4-yl)nicotinamide](/img/structure/B5413026.png)
![4-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5413028.png)
![2-(butylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5413030.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5413032.png)
![4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5413048.png)

![N-[5-(2-furylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5413065.png)
![N-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5413074.png)
![2-(1,3-benzodioxol-5-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B5413084.png)
![3-methoxy-4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5413102.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5413109.png)
![1-butyl-4-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5413112.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5413117.png)